ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core fused with a pyrrole ring, and functional groups such as amino and carboxylate groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Pyrrole Ring Formation: The quinoxaline intermediate is then subjected to cyclization with an appropriate reagent to form the pyrrole ring.
Functional Group Introduction: Amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can enhance scalability and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, or antiviral agent.
Industry: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the quinoxaline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in surface modification and as a coupling agent.
3-amino-1-propanol: Used in the synthesis of polyurethanes and as a building block in organic synthesis.
Uniqueness: Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique quinoxaline-pyrrole fused structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-1-(3-aminopropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-23-16(22)12-13-15(21(14(12)18)9-5-8-17)20-11-7-4-3-6-10(11)19-13/h3-4,6-7H,2,5,8-9,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESETXWULKGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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